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The landscape of targeted therapy for urothelial carcinoma, particularly for patients with
fibroblast growth factor receptor (FGFR) alterations, has been an area of intense research.
FGFR aberrations are found in approximately 15-20% of patients with advanced or metastatic
urothelial cancer.[1][2] Two such targeted therapies, derazantinib and pemigatinib, have been
investigated in clinical trials, offering valuable insights into their efficacy and safety profiles.
This guide provides a detailed comparison of these two FGFR inhibitors based on available
clinical trial data.

Mechanism of Action

Both derazantinib and pemigatinib are oral small-molecule kinase inhibitors that target FGFRs.
[3][4][5] FGFRs are a family of receptor tyrosine kinases that, when constitutively activated by
genetic alterations such as fusions, rearrangements, or mutations, can drive tumor cell
proliferation and survival.[4][5][6] By blocking the ATP-binding site of these receptors, both
drugs inhibit downstream signaling pathways crucial for cancer cell growth.[4][5]

Derazantinib is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[3][6] Notably, it also inhibits
the colony-stimulating factor 1 receptor (CSF1R), which may have an immunomodulatory effect
on the tumor microenvironment by targeting tumor-associated macrophages.[6][7] Pemigatinib
is a selective inhibitor of FGFR1, FGFR2, and FGFR3.[4][5]
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Signaling Pathway

The diagram below illustrates the simplified FGFR signaling pathway and the points of
inhibition by derazantinib and pemigatinib.
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Simplified FGFR signaling pathway and inhibition points.

Clinical Efficacy

A direct head-to-head clinical trial comparing derazantinib and pemigatinib in urothelial
carcinoma has not been conducted. Therefore, a comparative analysis relies on data from their
respective key clinical trials: the FIDES-02 study for derazantinib and the FIGHT-201 study for
pemigatinib.

Derazantinib: The FIDES-02 Study

The FIDES-02 trial was a phase 1b/2 study that evaluated derazantinib as a monotherapy and
in combination with atezolizumab in patients with metastatic urothelial carcinoma harboring
FGFR1-3 genetic aberrations.[1][8] The data from the monotherapy cohorts (Substudies 1 and
5) are most relevant for this comparison.
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Pemigatinib: The FIGHT-201 Study

The FIGHT-201 trial was a phase 2, open-label, single-arm study evaluating the efficacy and

safety of pemigatinib in previously treated patients with metastatic or surgically unresectable

urothelial carcinoma with FGFR3 alterations.[9][10]

The following table summarizes the key efficacy data from these trials.

Efficacy Endpoint

Derazantinib (FIDES-02,
Monotherapy Cohorts)

Pemigatinib (FIGHT-201,
Cohort A)

Objective Response Rate
(ORR)

8.2% (95% Cl: 2.3% - 19.6%)
[11[8]

17.8% (95% CI: 10.9% -
26.7%) (Continuous Dosing)[9]
[11] 23.3% (95% CI: 15.5% -
32.7%) (Intermittent Dosing)[9]
[11]

Disease Control Rate (DCR)

30.6% (95% Cl: 18.3% -
45.4%)[2]

58.4% (Continuous Dosing)
[11] 61.2% (Intermittent
Dosing)[11]

Median Duration of Response
(DoR)

6.9 months[2][3]

6.2 months (both Continuous
and Intermittent Dosing)[9][11]

Median Progression-Free
Survival (PFS)

2.1 months (95% ClI: 2.0 - 2.1)
[21[12]

4.0 months (95% CI: 3.5 - 4.2)
(Continuous Dosing)[9] 4.3
months (95% CI: 3.9 - 6.1)
(Intermittent Dosing)[9]

Median Overall Survival (OS)

6.6 months (95% Cl: 4.4 - 8.2)
[2][12]

6.8 months (95% ClI: 5.3 - 9.1)
(Continuous Dosing)[9] 8.9
months (95% CI: 7.5 - 15.2)
(Intermittent Dosing)[9]

Based on these results, derazantinib monotherapy did not meet the prespecified benchmark

for efficacy, and it was concluded that it did not warrant further development in metastatic

urothelial cancer.[1][8][12] In contrast, pemigatinib demonstrated clinical activity in this patient

population.[9]
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Safety and Tolerability

The safety profiles of both drugs are summarized in the table below, highlighting the most
common treatment-emergent adverse events (TEAES).

Adverse Event (Any Derazantinib (FIDES-02, L

Grade) Monotherapy) Pemigatinib (FIGHT-201)
Hyperphosphatemia 14.3%][2] 42.7%[9]

Alopecia Not Reported 42.7%[9]

Diarrhea Not Reported 44.6%[9]

Nausea 38.8%][3] Not specified as a top event
Fatigue 32.7%][3] Not specified as a top event
Stomatitis 4.1%[2][3] 42.7%][9]

Retinal Events 16.3%][2] Not specified as a top event
Nail Toxicities 4.1%[2][3] Not specified as a top event

Derazantinib was generally well-tolerated, with low rates of TEAES typically associated with
other FGFR inhibitors.[2][12] Pemigatinib also had a manageable safety profile, with
hyperphosphatemia, alopecia, diarrhea, and stomatitis being the most common TEAESs.[9]

Experimental Protocols
FIDES-02 (Derazantinib) Study Design

The FIDES-02 study was a multicenter, open-label, multi-cohort phase 1b/2 trial.[1][13]
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Patient Screening
(Metastatic Urothelial Carcinoma with
FGFR1-3 Genetic Aberrations)

Substudy 1: Substudy 5:

Derazantinib 300 mg QD Derazantinib 200 mg BID

Treatment until
Disease Progression or
Unacceptable Toxicity

Efficacy Assessment (RECIST v1.1)

- Primary Endpoint: ORR
- Secondary Endpoints: DCR, PFS, OS

Click to download full resolution via product page

FIDES-02 Monotherapy Experimental Workflow.

« Patient Population: Patients with unresectable or metastatic urothelial carcinoma with
FGFR1, FGFR2, or FGFR3 mutations and rearrangements/fusions who had received at least
one prior line of standard treatment.[1][3]

* Dosing Regimens (Monotherapy):
o Substudy 1: Derazantinib 300 mg once daily (QD).[1][8]
o Substudy 5: Derazantinib 200 mg twice daily (BID).[1][8]
« Primary Endpoint: Objective Response Rate (ORR) as per RECIST v1.1.[3]

e Secondary Endpoints: Disease Control Rate (DCR), Progression-Free Survival (PFS), and
Overall Survival (OS).[3]

FIGHT-201 (Pemigatinib) Study Design
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The FIGHT-201 study was a phase 2, open-label, single-arm, multicenter trial.[9][10]

Patient Screening
(Metastatic or Unresectable Urothelial Carcinoma
with FGFR3 Alterations)

Cohort A - Continuous Dosing: Cohort A - Intermittent Dosing:

Pemigatinib 13.5 mg QD Pemigatinib 13.5 mg QD

Treatment until
Disease Progression or
Unacceptable Toxicity

Efficacy Assessment (RECIST v1.1)
- Primary Endpoint: ORR (Cohort A-CD)

- Secondary Endpoints: ORR (Cohort A-ID), DoR, PFS, OS

Click to download full resolution via product page

FIGHT-201 Experimental Workflow.

« Patient Population: Patients aged 18 years or older with previously treated, unresectable or
metastatic urothelial carcinoma harboring FGFR3 mutations or fusions/rearrangements.[9]

+ Dosing Regimens:

o Cohort A-CD: Pemigatinib 13.5 mg once daily continuously.[9][11]

o Cohort A-ID: Pemigatinib 13.5 mg once daily intermittently.[9][11]

¢ Primary Endpoint: Centrally confirmed ORR as per RECIST v1.1 in the continuous dosing
cohort.[9]

¢ Secondary Endpoints: ORR in the intermittent dosing cohort, Duration of Response (DoR),
Progression-Free Survival (PFS), and Overall Survival (OS).[9]
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Conclusion

Based on the available data from the FIDES-02 and FIGHT-201 trials, pemigatinib has
demonstrated more promising clinical activity than derazantinib in patients with previously
treated metastatic urothelial carcinoma harboring FGFR alterations. The ORR, PFS, and OS all
favored pemigatinib. The decision to discontinue the development of derazantinib for this
indication further underscores this conclusion.[1][8] Both agents displayed manageable safety
profiles. These findings highlight the importance of continued research and development of
targeted therapies for molecularly selected patient populations in urothelial carcinoma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

1. Derazantinib alone and with atezolizumab in metastatic urothelial carcinoma with
activating FGFR aberrations - PMC [pmc.ncbi.nim.nih.gov]

e 2. urotoday.com [urotoday.com]

o 3. ascopubs.org [ascopubs.org]

e 4. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
e 5. go.drugbank.com [go.drugbank.com]

o 6. Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Urothelial Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

e 7. aacrjournals.org [aacrjournals.org]
» 8. academic.oup.com [academic.oup.com]

e 9. Pemigatinib for metastatic or surgically unresectable urothelial carcinoma with FGF/FGFR
genomic alterations: final results from FIGHT-201 - PubMed [pubmed.ncbi.nim.nih.gov]

e 10. bcan.org [bcan.org]
e 11. usiena-air.unisi.it [usiena-air.unisi.it]

e 12. onclive.com [onclive.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b612007?utm_src=pdf-body
https://www.benchchem.com/product/b612007?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11128722/
https://academic.oup.com/jncics/article-abstract/8/3/pkae030/7646854
https://www.benchchem.com/product/b612007?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11128722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11128722/
https://www.urotoday.com/recent-abstracts/urologic-oncology/bladder-cancer/153365-efficacy-of-fgfr-inhibitor-derazantinib-in-metastatic-urothelial-carcinoma-expert-commentary.html
https://ascopubs.org/doi/10.1200/JCO.2023.41.6_suppl.501
https://synapse.patsnap.com/article/what-is-the-mechanism-of-pemigatinib
https://go.drugbank.com/drugs/DB15102
https://pmc.ncbi.nlm.nih.gov/articles/PMC7648343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7648343/
https://aacrjournals.org/cancerres/article/82/12_Supplement/5501/700608/Abstract-5501-Derazantinib-an-FGFR1-3-inhibitor
https://academic.oup.com/jncics/article-abstract/8/3/pkae030/7646854
https://pubmed.ncbi.nlm.nih.gov/37956738/
https://pubmed.ncbi.nlm.nih.gov/37956738/
https://bcan.org/clinicaltrials/a-study-to-evaluate-the-efficacy-and-safety-of-pemigatinib-incb054828-in-subjects-with-urothelial-carcinoma-fight-201/
https://usiena-air.unisi.it/retrieve/e91d3aad-a179-49f1-ab61-db27bd54fd2d/Pemigatinib%20for%20metastatic%20or%20surgically-Maio-2023.pdf
https://www.onclive.com/view/fides-02-data-fail-to-support-the-development-of-derazantinib-in-metastatic-urothelial-cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 13. academic.oup.com [academic.oup.com]

 To cite this document: BenchChem. [A Comparative Analysis of Derazantinib and
Pemigatinib in the Treatment of Urothelial Carcinoma]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b612007#comparing-derazantinib-and-
pemigatinib-efficacy-in-urothelial-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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